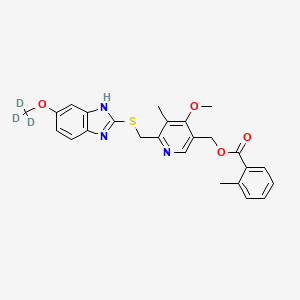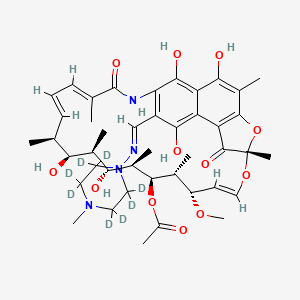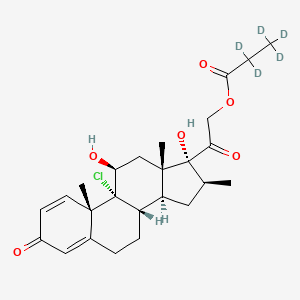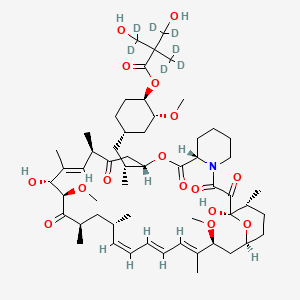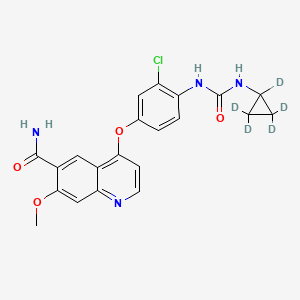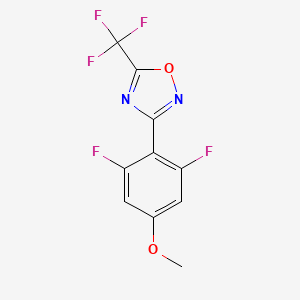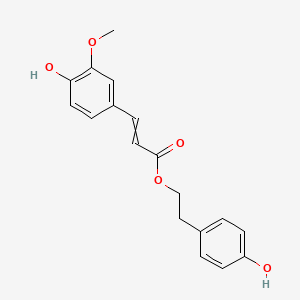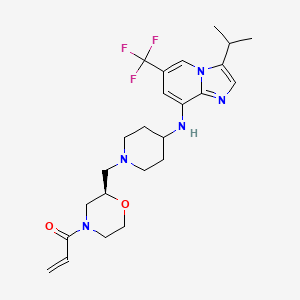
Cdk7/9-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cdk7/9-IN-1 is a small-molecule inhibitor that targets cyclin-dependent kinases 7 and 9. Cyclin-dependent kinases are crucial regulators of the cell cycle and transcription. Inhibiting these kinases can disrupt the proliferation of cancer cells, making this compound a promising candidate for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cdk7/9-IN-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary, but generally involve the use of organic solvents, catalysts, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent product quality, and implementing purification techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Cdk7/9-IN-1 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy or reduce side effects .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific modifications being made to this compound. These products can include derivatives with improved pharmacokinetic properties or increased potency against target kinases .
Applications De Recherche Scientifique
Cdk7/9-IN-1 has a wide range of scientific research applications:
Mécanisme D'action
Cdk7/9-IN-1 exerts its effects by binding to the active sites of cyclin-dependent kinases 7 and 9, inhibiting their activity. This inhibition disrupts the phosphorylation of key substrates involved in cell cycle progression and transcription, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include the cyclin-dependent kinases themselves and associated proteins such as cyclin H and MAT1 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cdk7-IN-1: A selective inhibitor of cyclin-dependent kinase 7.
Cdk9-IN-1: A selective inhibitor of cyclin-dependent kinase 9.
Uniqueness
Cdk7/9-IN-1 is unique in its dual inhibition of both cyclin-dependent kinase 7 and cyclin-dependent kinase 9, providing a broader spectrum of activity compared to inhibitors that target only one kinase. This dual inhibition can potentially lead to more effective disruption of cancer cell proliferation and survival .
Propriétés
Formule moléculaire |
C24H32F3N5O2 |
|---|---|
Poids moléculaire |
479.5 g/mol |
Nom IUPAC |
1-[(2R)-2-[[4-[[3-propan-2-yl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-yl]amino]piperidin-1-yl]methyl]morpholin-4-yl]prop-2-en-1-one |
InChI |
InChI=1S/C24H32F3N5O2/c1-4-22(33)31-9-10-34-19(15-31)14-30-7-5-18(6-8-30)29-20-11-17(24(25,26)27)13-32-21(16(2)3)12-28-23(20)32/h4,11-13,16,18-19,29H,1,5-10,14-15H2,2-3H3/t19-/m1/s1 |
Clé InChI |
NLPHXSGNLCQYEN-LJQANCHMSA-N |
SMILES isomérique |
CC(C)C1=CN=C2N1C=C(C=C2NC3CCN(CC3)C[C@@H]4CN(CCO4)C(=O)C=C)C(F)(F)F |
SMILES canonique |
CC(C)C1=CN=C2N1C=C(C=C2NC3CCN(CC3)CC4CN(CCO4)C(=O)C=C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,5S,6S)-6-[2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12428581.png)
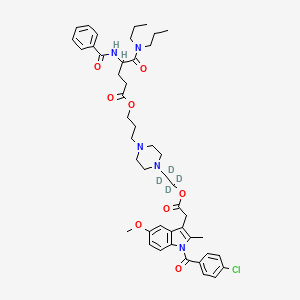

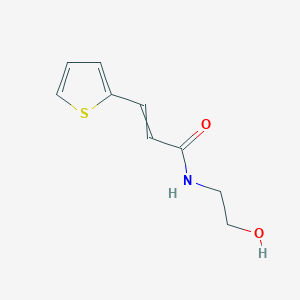
![5-[1-[(1R)-2-[2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B12428615.png)

